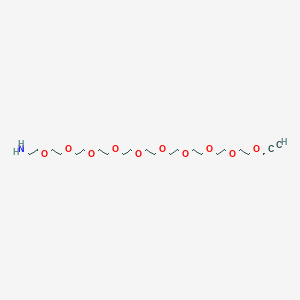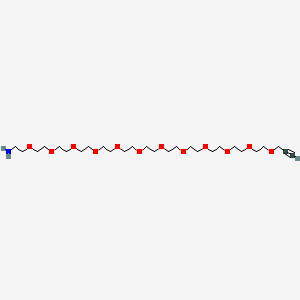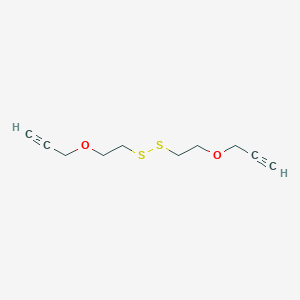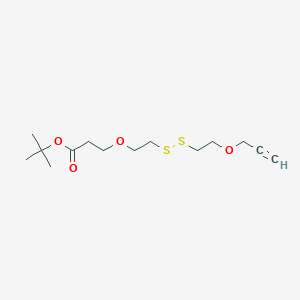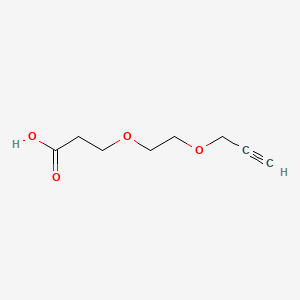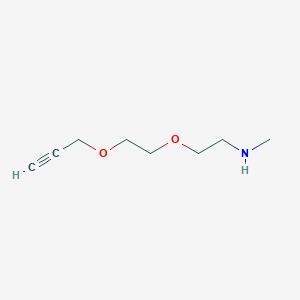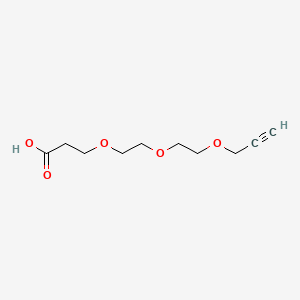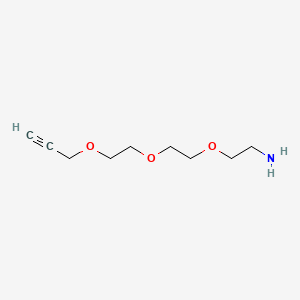![molecular formula C19H15F3O5 B610294 2-[3-Oxo-1-phenyl-3-[4-(trifluoromethyl)phenyl]propyl]-propanedioic acid](/img/structure/B610294.png)
2-[3-Oxo-1-phenyl-3-[4-(trifluoromethyl)phenyl]propyl]-propanedioic acid
Descripción general
Descripción
PS210 es un activador potente y selectivo de la proteína quinasa 1 dependiente de fosfoinositidos (PDK1). Se dirige específicamente al bolsillo de unión a PIF de PDK1, sin actuar contra otras proteínas quinasas como la quinasa ribosomal de proteínas S6 (S6K), la proteína quinasa B (PKB/Akt) o la quinasa 3 de la sintetasa de glucógeno (GSK3) . Su profármaco, PS423, actúa como un inhibidor selectivo de sustrato de PDK1 en las células, inhibiendo la fosforilación y activación de S6K .
Métodos De Preparación
La síntesis de PS210 implica varios pasos, incluida la preparación de compuestos intermedios y la reacción de acoplamiento final. La ruta sintética generalmente implica el uso de disolventes orgánicos y reactivos en condiciones controladas para asegurar una alta pureza y rendimiento . Los métodos de producción industrial pueden implicar la ampliación de la ruta sintética y la optimización de las condiciones de reacción para lograr una producción rentable y eficiente .
Análisis De Reacciones Químicas
PS210 experimenta varias reacciones químicas, que incluyen:
Oxidación: PS210 se puede oxidar en condiciones específicas para formar derivados oxidados.
Reducción: Las reacciones de reducción se pueden realizar para modificar los grupos funcionales de PS210.
Sustitución: PS210 puede sufrir reacciones de sustitución donde grupos funcionales específicos se reemplazan por otros grupos. Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y catalizadores.
Aplicaciones Científicas De Investigación
PS210 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Mecanismo De Acción
PS210 ejerce sus efectos uniéndose al bolsillo de unión a PIF de PDK1, estabilizando el residuo Arg131 e induciendo el cierre del dominio quinasa . Esta activación de PDK1 conduce a la fosforilación y activación de los componentes de señalización aguas abajo como S6K . En las células, el profármaco PS423 actúa como un inhibidor selectivo de sustrato de PDK1, inhibiendo la fosforilación y activación de S6K sin afectar PKB/Akt .
Comparación Con Compuestos Similares
PS210 es único en su activación selectiva de PDK1 a través del bolsillo de unión a PIF. Los compuestos similares incluyen:
PS48: Otro activador de PDK1, pero con diferentes propiedades de unión.
PS171: Un compuesto que se une al bolsillo de PIF de PDK1 con diferente afinidad y selectividad.
PS182: Similar a PS171, pero con características de unión distintas.
SBF1: Un inhibidor alostérico que se dirige al bolsillo de PIF de PDK1. PS210 se destaca por su alta selectividad y potencia en la activación de PDK1 sin afectar otras proteínas quinasas
Propiedades
IUPAC Name |
2-[3-oxo-1-phenyl-3-[4-(trifluoromethyl)phenyl]propyl]propanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3O5/c20-19(21,22)13-8-6-12(7-9-13)15(23)10-14(11-4-2-1-3-5-11)16(17(24)25)18(26)27/h1-9,14,16H,10H2,(H,24,25)(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLJPLHGJBUWCBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)C2=CC=C(C=C2)C(F)(F)F)C(C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the pS210 phosphorylation site?
A1: Phosphorylation at the serine residue S210 (pS210) plays a crucial role in regulating protein-protein interactions (PPIs). This modification can either enhance or inhibit interactions, impacting downstream signaling pathways. []
Q2: Can you give an example of a protein where pS210 is important for its function?
A2: One example is the protein Rnd3. Phosphorylation at S210 (pS210), alongside phosphorylation at S240 (pS240), enhances Rnd3's interaction with the 14-3-3ζ protein. This interaction is further modulated by farnesylation at the C241 residue (fC241). []
Q3: How does pS210 on Rnd3 influence its binding to 14-3-3ζ compared to farnesylation?
A3: Both pS210 and fC241 on Rnd3 enhance its binding to 14-3-3ζ, but through distinct mechanisms. pS210, along with pS240, mediates a multivalent interaction with 14-3-3ζ through an additive mechanism. Conversely, fC241 and pS240 interact via an induced fit mechanism, showcasing the complex interplay between different post-translational modifications. []
Q4: Are there other proteins besides Rnd3 where the role of pS210 has been investigated?
A4: Yes, pS210 is also a key phosphorylation site on the Cytoplasmic Polyadenylation Element Binding protein (CPEB1). This site is crucial for the interaction between CPEB1 and the peptidyl-prolyl-isomerase Pin1. []
Q5: What is the functional consequence of the interaction between Pin1 and CPEB1 mediated by pS210?
A5: The interaction between Pin1 and CPEB1, specifically involving the Pin1 WW domain and the phosphorylated S210 on CPEB1, is proposed to be essential for regulating CPEB1 degradation. [, ] This highlights the role of pS210 in controlling protein stability and turnover.
Q6: Can you elaborate on the experimental techniques used to study the interactions involving pS210?
A6: Researchers utilize various techniques to investigate pS210-mediated interactions. These include:
- Quantitative thermodynamic measurements: To determine the binding affinities and thermodynamic parameters of interactions. []
- Kinetic studies: To analyze the association and dissociation rates of protein complexes. []
- Molecular simulations: To visualize the binding interfaces and understand the molecular mechanisms of interactions. []
- Nuclear Magnetic Resonance (NMR) spectroscopy: To determine the structure of protein complexes and map the interaction interfaces at atomic resolution. []
- Other biophysical methods: Such as isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), and fluorescence spectroscopy, provide complementary information on binding affinities, kinetics, and conformational changes. []
Q7: Are there any potential therapeutic implications of targeting pS210-mediated interactions?
A7: While research is still ongoing, understanding the intricate mechanisms of how pS210 influences protein-protein interactions could offer potential therapeutic avenues. For instance, disrupting the interaction between Pin1 and CPEB1, which is dependent on pS210, might provide a novel approach to modulate CPEB1 levels and downstream signaling pathways. [, ] This could have implications for various diseases where CPEB1 dysregulation is implicated.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


